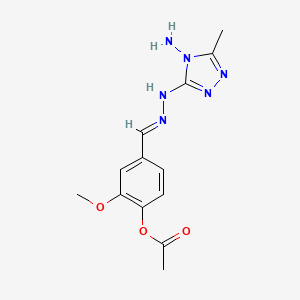
Benzaldehyde, 4-acetoxy-3-methoxy-, (4-amino-5-methyl-1,2,4-triazol-3-yl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-[2-(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-METHOXYPHENYL ACETATE is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions. The presence of amino and methoxy groups further enhances its reactivity and potential for forming diverse derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[2-(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-METHOXYPHENYL ACETATE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate alkyne or nitrile.
Introduction of the Amino Group: The amino group is introduced via a substitution reaction, often using an amine donor under basic conditions.
Methoxy Group Addition: The methoxy group is typically added through an etherification reaction using methanol and an acid catalyst.
Final Assembly: The final compound is assembled through a condensation reaction between the triazole derivative and the phenyl acetate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes:
Catalyst Selection: Using efficient catalysts to speed up reactions and improve selectivity.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield.
Purification Techniques: Employing advanced purification methods such as chromatography and recrystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[2-(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-METHOXYPHENYL ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or metal hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of triazole oxides or phenolic derivatives.
Reduction: Formation of reduced triazole derivatives or amines.
Substitution: Formation of various substituted triazole or phenyl derivatives.
Scientific Research Applications
4-[(E)-[2-(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-METHOXYPHENYL ACETATE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(E)-[2-(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-METHOXYPHENYL ACETATE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, depending on its application.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific proteins or enzymes, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-methyl-4H-1,2,4-triazole: Shares the triazole ring but lacks the phenyl acetate moiety.
2-Methoxyphenyl acetate: Contains the phenyl acetate group but lacks the triazole ring.
Hydrazinylidene derivatives: Similar hydrazine-based compounds with different substituents.
Uniqueness
4-[(E)-[2-(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-METHOXYPHENYL ACETATE is unique due to its combination of a triazole ring, amino group, and methoxyphenyl acetate moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H16N6O3 |
|---|---|
Molecular Weight |
304.30 g/mol |
IUPAC Name |
[4-[(E)-[(4-amino-5-methyl-1,2,4-triazol-3-yl)hydrazinylidene]methyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C13H16N6O3/c1-8-16-18-13(19(8)14)17-15-7-10-4-5-11(22-9(2)20)12(6-10)21-3/h4-7H,14H2,1-3H3,(H,17,18)/b15-7+ |
InChI Key |
ZZAYPTAYVWOHSR-VIZOYTHASA-N |
Isomeric SMILES |
CC1=NN=C(N1N)N/N=C/C2=CC(=C(C=C2)OC(=O)C)OC |
Canonical SMILES |
CC1=NN=C(N1N)NN=CC2=CC(=C(C=C2)OC(=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(4-ethylphenoxy)acetohydrazide](/img/structure/B11545116.png)
![6,7-dinitro-2-[3-(trifluoromethyl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11545117.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11545134.png)
![N-(3-{[(2E)-2-(4-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)-2-fluorobenzamide](/img/structure/B11545149.png)
![4-[(E)-[(4-Chlorophenyl)imino]methyl]phenyl 2-chlorobenzoate](/img/structure/B11545153.png)
![4-bromo-2-[(E)-({2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]phenol](/img/structure/B11545156.png)
![N-{(E)-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}dibenzo[b,d]furan-3-amine](/img/structure/B11545158.png)
![1,8-Dimethyl-17-(3-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11545166.png)
![Ethyl 1-(4-amino-1,2,5-oxadiazol-3-YL)-5-({5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}methyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11545168.png)
![2,4-dibromo-6-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11545172.png)
![1,1'-(3,3'-Dimethoxybiphenyl-4,4'-diyl)bis[3-(3,4-dichlorophenyl)urea]](/img/structure/B11545175.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11545179.png)
![4-(azepan-1-yl)-6-[(2Z)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11545180.png)
![4-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate](/img/structure/B11545199.png)
